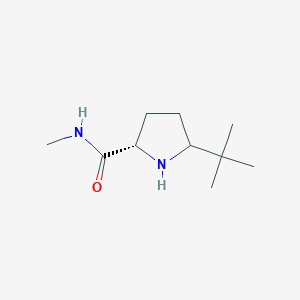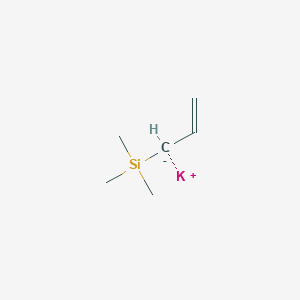
potassium;trimethyl(prop-2-enyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trimethyl(prop-2-enyl)silane is an organosilicon compound with the molecular formula C6H13KSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one prop-2-enyl group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;trimethyl(prop-2-enyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethyl(prop-2-enyl)silane with potassium metal. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction can be represented as follows:
Trimethyl(prop-2-enyl)silane+Potassium→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;trimethyl(prop-2-enyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The prop-2-enyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
Potassium;trimethyl(prop-2-enyl)silane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which potassium;trimethyl(prop-2-enyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The prop-2-enyl group provides a reactive site for further chemical modifications, allowing the compound to participate in diverse chemical reactions. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom plays a crucial role.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylpropene: Similar in structure but lacks the potassium atom.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of a prop-2-enyl group.
Allyltrimethylsilane: Contains an allyl group instead of a prop-2-enyl group.
Uniqueness
Potassium;trimethyl(prop-2-enyl)silane is unique due to the presence of the potassium atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Properties
CAS No. |
629663-13-4 |
|---|---|
Molecular Formula |
C6H13KSi |
Molecular Weight |
152.35 g/mol |
IUPAC Name |
potassium;trimethyl(prop-2-enyl)silane |
InChI |
InChI=1S/C6H13Si.K/c1-5-6-7(2,3)4;/h5-6H,1H2,2-4H3;/q-1;+1 |
InChI Key |
YKDOTEJDCJEUOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH-]C=C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


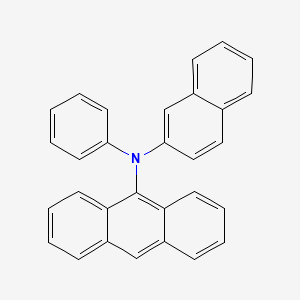
![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
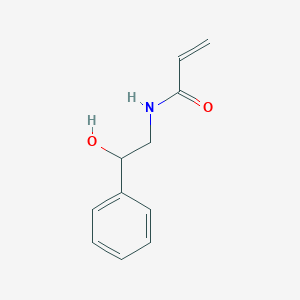
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
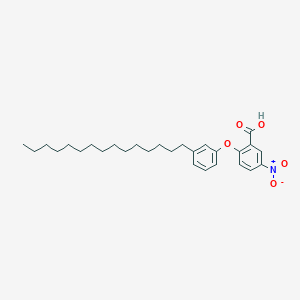
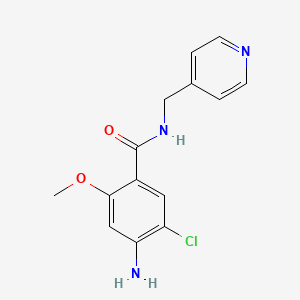
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)


